molecular formula C32H15CuN8O3S.H<br>C32H16CuN8O3S B13742552 hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) CAS No. 28901-96-4

hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)

Cat. No.: B13742552
CAS No.: 28901-96-4
M. Wt: 656.1 g/mol
InChI Key: LDDRWOFHRZOCDP-UHFFFAOYSA-N
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Description

Hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) is an organometallic compound with the molecular formula C32H15CuN8O3SHThis compound is part of the phthalocyanine family, which is known for its vibrant blue color and extensive use in dyes and pigments .

Preparation Methods

The synthesis of hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) typically involves the sulfonation of copper phthalocyanine. Industrial production methods often involve large-scale sulfonation processes under controlled conditions to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid for sulfonation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically sulfonated derivatives of copper phthalocyanine .

Scientific Research Applications

Hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) involves its ability to absorb light and transfer energy to molecular oxygen, producing reactive oxygen species. These reactive species can then interact with various molecular targets, leading to oxidative damage and cell death. This mechanism is particularly relevant in its application in photodynamic therapy .

Comparison with Similar Compounds

Hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) is unique due to its specific sulfonation pattern and copper center. Similar compounds include:

These comparisons highlight the unique properties of hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-), particularly its solubility and reactivity, which make it valuable in various applications.

Properties

CAS No.

28901-96-4

Molecular Formula

C32H15CuN8O3S.H
C32H16CuN8O3S

Molecular Weight

656.1 g/mol

IUPAC Name

copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate;hydron

InChI

InChI=1S/C32H16N8O3S.Cu/c41-44(42,43)16-13-14-23-24(15-16)32-39-30-22-12-6-5-11-21(22)28(37-30)35-26-18-8-2-1-7-17(18)25(33-26)34-27-19-9-3-4-10-20(19)29(36-27)38-31(23)40-32;/h1-15H,(H-2,33,34,35,36,37,38,39,40,41,42,43);/q-2;+2

InChI Key

LDDRWOFHRZOCDP-UHFFFAOYSA-N

Canonical SMILES

[H+].C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=CC=CC=C94.[Cu+2]

Origin of Product

United States

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